molecular formula C18H19NOS2 B2486168 (E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1798413-67-8

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2486168
CAS No.: 1798413-67-8
M. Wt: 329.48
InChI Key: PSYBIAYMDHEIDT-CMDGGOBGSA-N
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Description

The compound (E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an α,β-unsaturated ketone featuring a 1,4-thiazepane ring fused to a phenyl group and a thiophene moiety. The 1,4-thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, confers unique steric and electronic properties to the molecule.

Properties

IUPAC Name

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS2/c20-18(9-8-16-7-4-13-21-16)19-11-10-17(22-14-12-19)15-5-2-1-3-6-15/h1-9,13,17H,10-12,14H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYBIAYMDHEIDT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the formation of the thiazepane ring followed by the introduction of the phenyl and thiophene groups. The final step might involve the formation of the propenone moiety through a condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions could be used to modify the double bonds or other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Compounds with thiazepane and thiophene rings have shown promise in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

A. Heterocyclic Variations

  • (2E)-1-(5-Substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one (3a-d) : These compounds replace the thiazepane-phenyl group with benzofuran substituents. Synthesis involves condensation with urea/thiourea to form pyrimidin-2-ol/thiol derivatives, highlighting the role of heterocycles in modulating reactivity .
  • (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one: Features a diphenylamino-thiophene and pyridine group instead of thiazepane-phenyl. The synthesis uses Claisen-Schmidt condensation, a common method for α,β-unsaturated ketones, suggesting analogous routes for the target compound .

B. Substituent Effects

  • (E)-1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one : The nitro and hydroxy groups on the phenyl ring enhance electron-withdrawing effects, contrasting with the electron-rich thiazepane ring in the target compound. This difference may influence solubility and redox properties .

Spectroscopic and Computational Analysis

A. UV-Vis and HOMO-LUMO Profiles

  • 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Exhibits experimental absorption at 321 nm (ethanol) and 315 nm (gas phase) via TD-DFT calculations. The HOMO-LUMO gap (4.21 eV) indicates moderate reactivity . The target compound’s thiazepane ring may reduce this gap due to electron-donating effects, red-shifting absorption wavelengths.

B. IR and NMR Trends

  • Common features in α,β-unsaturated ketones include strong C=O stretching (1650–1700 cm⁻¹ in IR) and deshielded carbonyl carbons (~190 ppm in ¹³C NMR). The thiazepane ring’s nitrogen may introduce additional peaks in the 1H NMR (e.g., N–H protons at δ 2.5–3.5 ppm) .

Crystallographic and Conformational Insights

  • (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one: Crystal packing reveals dihedral angles of 10.1°–71.7° between thiophene and aromatic rings, stabilized by C–H⋯O hydrogen bonds . The target compound’s thiazepane ring may enforce a more planar conformation, reducing dihedral angles and enhancing π-π stacking.
  • Fluorophenyl Chalcones : Dihedral angles between fluorophenyl and central rings range from 7.14°–56.26°, with packing influenced by halogen bonding. The thiazepane’s flexibility could disrupt such interactions, altering crystallinity .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Key Substituents λ_max (nm) HOMO-LUMO Gap (eV) Dihedral Angles (°)
Target Compound 7-Phenyl-1,4-thiazepane N/A N/A N/A
3-(4-Bromophenyl)-1-(thiophen-2-yl) [...] 4-Bromophenyl 321 4.21 N/A
(E)-3-[5-(Diphenylamino)thiophen-2-yl]... Diphenylamino-thiophene, Pyridine N/A N/A 10.1–71.7
Fluorophenyl Chalcones 4-Fluorophenyl N/A N/A 7.14–56.26

Biological Activity

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound characterized by its unique structural features, including a thiazepane ring and a thiophene substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H19_{19}NOS2_{2}, with a molecular weight of approximately 329.5 g/mol. The compound's structure can be represented as follows:

Property Value
Molecular FormulaC18_{18}H19_{19}NOS2_{2}
Molecular Weight329.5 g/mol
IUPAC NameThis compound
CAS Number1798413-67-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include the formation of the thiazepane ring followed by the introduction of the phenyl and thiophene groups through condensation reactions .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The thiazepane and thiophene moieties may enhance its reactivity and ability to modulate biological pathways. Preliminary studies suggest potential activities in:

  • Enzyme Inhibition : Compounds with similar structures have shown promise as inhibitors of various enzymes, which could be explored further for therapeutic applications.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways relevant to conditions such as anxiety and depression.

Potential Applications

Given its structural characteristics, (E)-1-(7-pheny...) could be utilized in various fields:

Medicinal Chemistry : It may serve as a lead compound for developing new drugs targeting specific diseases.

Organic Synthesis : The compound can act as an intermediate in synthesizing more complex molecules due to its reactive functional groups.

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